molecular formula C20H24N2O2 B1664484 Akagerine CAS No. 56519-07-4

Akagerine

Cat. No. B1664484
CAS RN: 56519-07-4
M. Wt: 324.4 g/mol
InChI Key: LGSDYQBPJKYJCT-YTLNUPAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Akagerine is a biochemical that is derived from the root bark of South American Strychnos.

Scientific Research Applications

Occurrence and Isolation

  • Akagerine has been isolated from various species of South American Strychnos, such as Strychnos gardneri, Strychnos jobertiana, and Strychnos parvifolia, as well as from the fruits of Strychnos usambarensis from Rwanda. This discovery highlights the presence of akagerine across different species and regions (Marini-Bettolo et al., 1980); (Cao et al., 2010).

Chemical Synthesis

  • A formal stereoselective synthesis of akagerine was reported, providing a method for creating this compound in a laboratory setting. This synthetic approach is crucial for further research and application of akagerine in various scientific studies (Bennasar et al., 1998).

Biosynthetic Pathways

  • The enzymatic glucose cleavage of palicoside and dolichantoside led to the discovery of akagerine's biosynthetic pathway. This knowledge is vital for understanding how akagerine is naturally produced and potentially manipulating its production for research purposes (Brandt et al., 2001).

Structural Analysis and Variants

  • From Strychnos floribunda stem bark extracts, akagerine was isolated alongside other alkaloids, offering insights into the structural diversity and related compounds of akagerine. This research contributes to the understanding of akagerine's chemical structure and its relation to other alkaloids (Verpoorte et al., 1981).

properties

CAS RN

56519-07-4

Product Name

Akagerine

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

(E)-2-[(5S,7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal

InChI

InChI=1S/C20H24N2O2/c1-3-13(12-23)14-10-18-20-16(8-9-21(18)2)15-6-4-5-7-17(15)22(20)19(24)11-14/h3-7,12,14,18-19,24H,8-11H2,1-2H3/b13-3-/t14-,18+,19+/m1/s1

InChI Key

LGSDYQBPJKYJCT-YTLNUPAMSA-N

Isomeric SMILES

C/C=C(/C=O)\[C@@H]1C[C@H]2C3=C(CCN2C)C4=CC=CC=C4N3[C@H](C1)O

SMILES

CC=C(C=O)C1CC2C3=C(CCN2C)C4=CC=CC=C4N3C(C1)O

Canonical SMILES

CC=C(C=O)C1CC2C3=C(CCN2C)C4=CC=CC=C4N3C(C1)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Akagerine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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